molecular formula C14H13N3O B2776219 3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 860784-68-5

3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No. B2776219
CAS RN: 860784-68-5
M. Wt: 239.278
InChI Key: RFHFUGMAUREQBB-UHFFFAOYSA-N
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Description

3-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as DMBI, is a heterocyclic compound that has been studied for its potential medicinal applications. It has been used in a variety of research studies, including those related to cancer, inflammation, and drug metabolism. DMBI has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. Additionally, DMBI has been investigated for its ability to modulate the activity of various cell signaling pathways, including those involved in inflammation and cancer.

Scientific Research Applications

Chemistry and Properties

3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a compound of interest in the field of coordination chemistry due to its versatile ligand properties, enabling the formation of complex compounds with varied spectroscopic, structural, magnetic, biological, and electrochemical activities. The review by Boča et al. (2011) highlights the preparation, properties, and potential applications of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their analogues, suggesting areas for further research and application development in unknown analogues (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Lipunova et al. (2018) explore the use of quinazolines, which share a structural similarity with the benzimidazole derivatives, in optoelectronic materials. The incorporation of benzimidazole and pyrimidine fragments into π-extended conjugated systems is highlighted for creating novel materials for organic light-emitting diodes, white OLEDs, and highly efficient red phosphorescent organic light-emitting diodes. These materials also find application in nonlinear optical materials and colorimetric pH sensors, indicating the potential utility of similar benzimidazole derivatives in these areas (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antifungal Applications

Kaddouri et al. (2022) discuss the application of small molecules, including benzimidazole derivatives, in combating Fusarium oxysporum f. sp. Albedinis, the pathogen responsible for Bayoud disease affecting date palms. This review suggests the importance of understanding the structure-activity relationship and pharmacophore predictions for developing effective antifungal agents, highlighting the relevance of benzimidazole derivatives in agricultural and plant protection contexts (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).

DNA Interaction Studies

The study of DNA minor groove binders, such as Hoechst 33258 and its analogues, provides insights into the interaction of benzimidazole derivatives with DNA. Issar and Kakkar (2013) review the use of these compounds in plant cell biology, radioprotection, and as topoisomerase inhibitors. This review underscores the potential of benzimidazole derivatives in rational drug design and as model systems for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

properties

IUPAC Name

3-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-8-6-11-12(7-9(8)2)17-13(16-11)10-4-3-5-15-14(10)18/h3-7H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHFUGMAUREQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332125
Record name 3-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

860784-68-5
Record name 3-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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